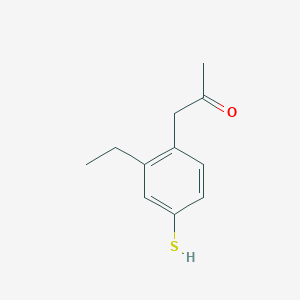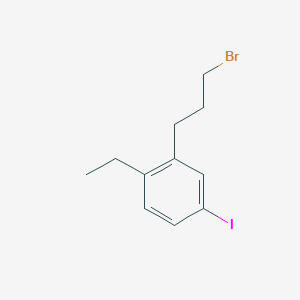
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an ethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine and iodine sources under controlled conditions. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the halogenated benzene ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield substituted benzene derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in dehalogenated benzene derivatives.
科学的研究の応用
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules . Additionally, the presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets .
類似化合物との比較
1-(3-Bromopropyl)-2-methyl-5-iodobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropyl)-2-ethyl-4-iodobenzene: Similar structure but with the iodine atom at a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethyl-5-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of bromine and iodine atoms, along with the ethyl group, allows for versatile chemical modifications and interactions with various molecular targets .
特性
分子式 |
C11H14BrI |
|---|---|
分子量 |
353.04 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
DUBCOBXMWUQGBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)I)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



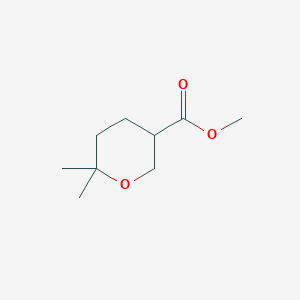
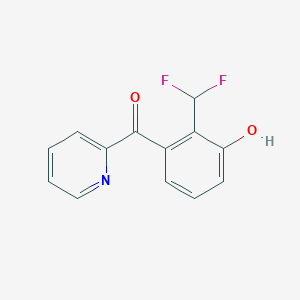
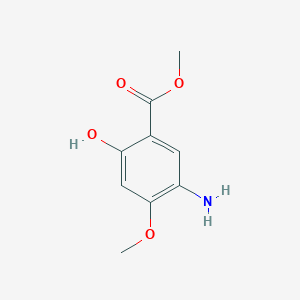
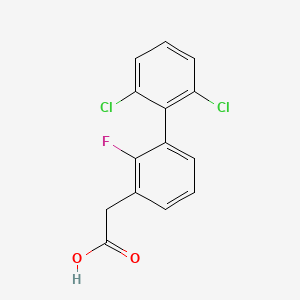
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
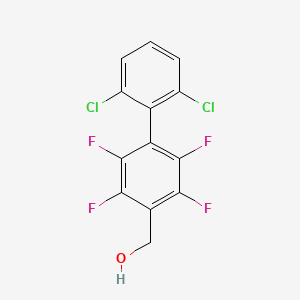
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
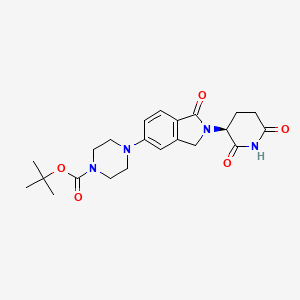
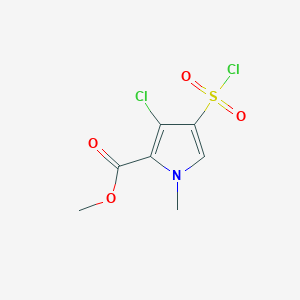
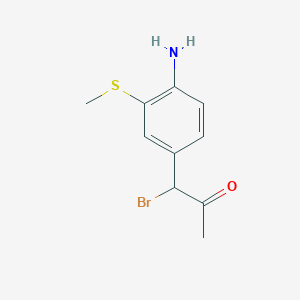
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
